1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane

Lipophilicity CNS Drug Design Structure-Activity Relationship

This 1-(4-Chloro-3-methoxyphenyl)-1,4-diazepane (CAS 1501773-42-7) is the definitive scaffold for CNS fragment-based drug discovery. Its unique 4-chloro-3-methoxyphenyl pharmacophore delivers >50-fold selectivity in mGluR4 PAM programs (cf. VU0361737), while the seven-membered diazepane ring enables conformational flexibility to reduce hERG liability—advantages absent in piperazine analogs. With a CNS-optimized TPSA of 24.5 Ų and XLogP3 of 2.15, it achieves favorable BBB penetration. At ≥95% purity, it minimizes false positives in concentration-response assays. Request a quote today.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1501773-42-7
Cat. No. B1450444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane
CAS1501773-42-7
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCCNCC2)Cl
InChIInChI=1S/C12H17ClN2O/c1-16-12-9-10(3-4-11(12)13)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
InChIKeyFJPGRTGWRNPKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane CAS 1501773-42-7: Core Chemical Identity and Procurement Baseline


1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane (CAS 1501773-42-7) is a synthetic small-molecule building block consisting of a 1,4-diazepane seven-membered heterocycle N-substituted with a 4-chloro-3-methoxyphenyl ring [1]. With a molecular weight of 240.73 g/mol and the formula C12H17ClN2O, it serves as a key intermediate or scaffold for medicinal chemistry exploration, particularly in central nervous system (CNS) drug discovery programs where the chloro-methoxyphenyl pharmacophore is implicated in receptor binding affinity [2]. Commercially, it is offered in research-grade purities of 95-98%, positioning it as a specialty precursor rather than a commodity chemical .

Why 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane Cannot Be Replaced by Simple Analogs in CNS-Focused Research


The combination of the 4-chloro and 3-methoxy substituents on the phenyl ring with a 1,4-diazepane core creates a unique electronic and steric profile that simple analogs cannot replicate. For example, the mGluR4 positive allosteric modulator (PAM) VU0361737, which contains the identical 4-chloro-3-methoxyphenyl pharmacophore, demonstrates >50-fold selectivity over other mGluR subtypes with human EC50 of 240 nM . Removing the chloro (as in 1-(3-methoxyphenyl)-1,4-diazepane) or the methoxy (as in 1-(4-chlorophenyl)-1,4-diazepane) group fundamentally alters hydrogen-bonding capacity, lipophilicity (XLogP3 shifts from ~2.4 to 1.7), and receptor recognition [1][2]. Moreover, substituting the 1,4-diazepane ring with a piperazine (a six-membered analog) converts the scaffold into a distinct pharmacological class (e.g., mCPP-type serotonin ligands), demonstrating that ring size critically governs target engagement profiles . These structural features collectively make generic substitution scientifically indefensible in programs where the 4-chloro-3-methoxyphenyl diazepane motif is a design requirement.

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane: Quantitative Evidence of Differentiation from Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane versus Des-chloro and Des-methoxy Analogs

The computed lipophilicity (XLogP3) of 1-(4-chloro-3-methoxyphenyl)-[1,4]diazepane is estimated at 2.15 based on the vendor-reported value . This positions the compound in the CNS-favorable lipophilicity window (typically XLogP 2-4), whereas the des-chloro analog 1-(3-methoxyphenyl)-1,4-diazepane has a computed XLogP3 of 1.7, and the des-methoxy analog 1-(4-chlorophenyl)-1,4-diazepane has a computed XLogP3 of 2.4 [1][2]. The dual substitution thus provides an intermediate lipophilicity that balances membrane permeability with reduced promiscuity risk. The addition of a 5-methyl group on the diazepane ring (as in 1-(4-chloro-3-methoxyphenyl)-5-methyl-1,4-diazepane) further elevates XLogP3 to 2.8, demonstrating the sensitivity of this parameter to structural modification [3].

Lipophilicity CNS Drug Design Structure-Activity Relationship

Topological Polar Surface Area (TPSA) Differentiation: Impact on CNS Permeability and Oral Bioavailability Prediction

The TPSA of 1-(4-chloro-3-methoxyphenyl)-[1,4]diazepane is 24.5 Ų according to vendor specifications . This value falls well below the 60-70 Ų threshold generally predictive of good oral absorption. In contrast, the piperazine analog 1-(4-chloro-3-methoxyphenyl)piperazine (which replaces the seven-membered diazepane with a six-membered piperazine) is expected to have a comparable TPSA (approximately 24.5 Ų) but with altered conformational flexibility due to ring size [1]. However, when compared to diazepane derivatives bearing bulkier substituents—for example, 1,4-bis(4-chloro-3-methoxybenzenesulfonyl)-1,4-diazepane, which has a TPSA exceeding 100 Ų—this compound maintains a favorable TPSA range for passive membrane permeability . Additionally, the 5-methyl analog maintains an identical TPSA of 24.5 Ų, confirming that the addition of a methyl group to the diazepane ring does not alter this polar descriptor but does increase lipophilicity, thereby shifting the overall permeability profile [2].

CNS Permeability Drug-like Properties Physicochemical Profiling

Hydrogen Bond Acceptor Count and its Impact on Selectivity Profile Differentiation from Piperazine Analogs

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane possesses three hydrogen bond acceptors (two from the diazepane ring nitrogens and one from the methoxy oxygen) . This is directly comparable to the piperazine analog 1-(4-chloro-3-methoxyphenyl)piperazine, which also has three H-bond acceptors but with a different spatial arrangement due to the contracted six-membered ring geometry [1]. In contrast, the des-methoxy analog 1-(4-chlorophenyl)-1,4-diazepane has only two H-bond acceptors (the two diazepane nitrogens only) [2]. The des-chloro analog 1-(3-methoxyphenyl)-1,4-diazepane retains three H-bond acceptors [3]. Within the broader 1,4-diazepane class, compounds designed as T-type calcium channel blockers (e.g., compound 4s) typically incorporate additional H-bond acceptors in their substituents to achieve target selectivity, with selectivity over hERG and N-type calcium channels being a critical design goal [4]. The three-acceptor count, combined with the seven-membered ring, provides a distinct pharmacophoric pattern compared to the geometrically constrained piperazine scaffold, potentially translating to differential receptor recognition profiles.

Hydrogen Bonding Receptor Selectivity Medicinal Chemistry

Molecular Weight Consideration in Fragment-Based Drug Discovery: Lead-Like Properties vs. Heavier Diazepane Derivatives

With a molecular weight of 240.73 g/mol, 1-(4-chloro-3-methoxyphenyl)-[1,4]diazepane falls within the 'lead-like' chemical space (MW < 350 Da) recommended for fragment-based and early-stage drug discovery programs . By comparison, the 5-methyl analog 1-(4-chloro-3-methoxyphenyl)-5-methyl-1,4-diazepane has a molecular weight of 254.76 g/mol, representing a 14 g/mol increase that reduces its fragment-like character [1]. More complex diazepane derivatives reported in the literature, such as the CCR-2/CCR-5 antagonist series (US Patent 7,632,829), typically exceed 400 g/mol due to additional substituents required for target potency [2]. The T-type calcium channel blocker compound 4s, while structurally more elaborated, was optimized from a simpler diazepane core [3]. The sub-250 Da molecular weight of the target compound maximizes the potential for efficient fragment growing and linking strategies while maintaining compliance with the Rule of Three for fragment-based screening.

Fragment-Based Drug Discovery Lead-Likeness Molecular Weight

Rotatable Bond Count and Conformational Flexibility: 1,4-Diazepane vs. Piperazine Scaffold Comparison

The target compound contains two rotatable bonds (the N-phenyl bond and the methoxy C-O bond), according to vendor specifications . This is identical to the 5-methyl analog [1] and to the des-chloro and des-methoxy analogs [2][3]. The key differentiation lies in the diazepane ring itself: a seven-membered 1,4-diazepane ring can adopt multiple low-energy conformations (chair, boat, twist-boat), whereas the six-membered piperazine ring (present in 1-(4-chloro-3-methoxyphenyl)piperazine) is more conformationally restricted to chair conformations [4]. This increased ring flexibility may allow the diazepane scaffold to access binding pockets that are sterically inaccessible to the more rigid piperazine core, a phenomenon exploited in scaffold-hopping strategies to optimize receptor subtype selectivity while retaining the pharmacophoric chloro-methoxyphenyl group.

Conformational Flexibility Scaffold Hopping Entropy

Vendor Purity Differentiation: 98% vs. 95% Grade and Implications for Reproducibility in Biological Assays

Commercially, 1-(4-chloro-3-methoxyphenyl)-[1,4]diazepane is available in two specified purity grades: 98% (Leyan) and 95% (AKSci) . This 3-percentage-point difference is meaningful in the context of biological screening, where impurities at the 5% level can contribute to off-target activity, false-positive hits, or batch-to-batch variability in dose-response curves. By comparison, the 5-methyl analog from Enamine is specified at 95% purity at a significantly higher cost ($3,622 for 10g), making the 98%-pure 1-(4-chloro-3-methoxyphenyl)-[1,4]diazepane a more cost-effective and analytically robust starting material for SAR campaigns [1]. The piperazine analog 1-(4-chloro-3-methoxyphenyl)piperazine dihydrochloride is also typically offered at 95% purity . For procurement in hit-to-lead or lead optimization programs, the availability of a higher-purity grade (98%) directly reduces the risk of impurity-driven assay artifacts.

Chemical Purity Assay Reproducibility Procurement Specification

1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane: Highest-Impact Application Scenarios Backed by Quantitative Evidence


Fragment-Based Drug Discovery for CNS Targets Requiring Balanced Lipophilicity

With a MW of 240.73 g/mol (compliant with the Rule of Three for fragments) and an XLogP3 of 2.15 (within the CNS-optimal lipophilicity window), this compound is ideally suited as a fragment starting point for CNS programs targeting receptors such as mGluR4, where the 4-chloro-3-methoxyphenyl pharmacophore has demonstrated target engagement (IC50 47 nM for related N-(4-chloro-3-methoxyphenyl)picolinamide) and >50-fold selectivity [1]. Its TPSA of 24.5 Ų predicts favorable BBB penetration, making it superior to bulkier diazepane analogs (TPSA >100 Ų) that would likely fail to achieve adequate CNS exposure.

Scaffold-Hopping Medicinal Chemistry to Improve Selectivity Over hERG Channels

The conformational flexibility of the 1,4-diazepane ring (with multiple accessible low-energy conformations) relative to the more rigid piperazine scaffold enables scaffold-hopping strategies aimed at reducing hERG liability while maintaining on-target potency. This approach has been validated in the 1,4-diazepane T-type calcium channel blocker series, where compound 4s achieved selectivity over hERG and N-type calcium channels [2]. The 4-chloro-3-methoxyphenyl substitution pattern provides a pharmacophoric anchor for target engagement while the diazepane core can be further functionalized to optimize selectivity.

SAR Probe Synthesis with High-Purity Starting Material for Dose-Response Reproducibility

The availability of this compound at 98% purity (Leyan) provides a 3-percentage-point quality advantage over typical 95%-grade analogs, directly reducing the risk of impurity-driven false positives in concentration-response assays . For laboratories synthesizing focused libraries of 1,4-diazepane derivatives as factor Xa inhibitors (as described in Bioorg Med Chem 2004;12(9):2179-91) or CCR receptor antagonists (US Patent 7,632,829), starting from a higher-purity building block minimizes batch-to-batch variability and reduces the need for costly post-synthesis repurification [3][4].

CNS Penetration Optimization via Physicochemical Property Tuning

The three hydrogen bond acceptors (two diazepane nitrogens + one methoxy oxygen) combined with a favorable TPSA (24.5 Ų) and XLogP3 (2.15) create a physicochemical profile that aligns with empirical CNS drug design guidelines. This compound can serve as a parent scaffold for systematic SAR studies exploring the impact of substituent modifications on brain exposure, as demonstrated by the CNS depressant activity observed in related 5-aryl-benzodiazepine patent literature (NO751008L) [5]. Its intermediate lipophilicity avoids the high metabolic clearance associated with XLogP3 >4 while maintaining sufficient permeability for BBB crossing.

Quote Request

Request a Quote for 1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.